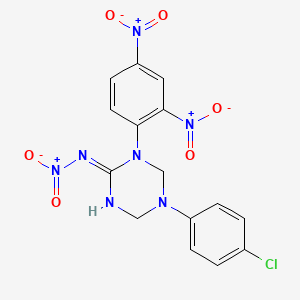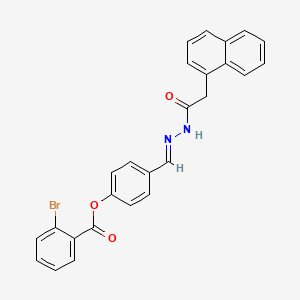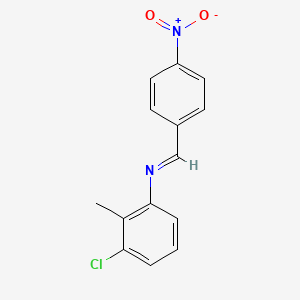![molecular formula C27H26ClN3O3S2 B11540370 4-butoxy-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540370.png)
4-butoxy-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a fascinating member of the benzamide family. Its full chemical name might be a mouthful, but its structure is captivating. Let’s break it down:
IUPAC Name: 4-butoxy-N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
Molecular Formula: CHClNO
Molecular Weight: 403.869 g/mol
CAS Number: 880053-50-9
Métodos De Preparación
Synthetic Routes: The synthetic routes to this compound involve intricate steps. Unfortunately, detailed literature on its synthesis is scarce. we can infer that it likely undergoes condensation reactions, amine coupling, and thiazole formation.
Industrial Production: Industrial-scale production methods remain proprietary. Researchers and pharmaceutical companies guard these secrets closely due to their commercial value.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound may be susceptible to oxidation due to the presence of the sulfanyl group.
Reduction: Reduction reactions could modify the amide or thiazole moieties.
Substitution: Halogenation or other substitutions may occur at the chloro or methyl positions.
- Thionyl Chloride (SOCl2) : For chlorination.
- Hydrogenation Catalysts : To reduce the nitro group.
- Base-Catalyzed Condensation : For amide bond formation.
Major Products: The major products depend on the specific reaction conditions. Potential products include intermediates, regioisomers, and stereoisomers.
Aplicaciones Científicas De Investigación
Chemistry:
- Probes : Researchers use this compound as a probe in thiol-based chemistry studies.
- Fluorescent Labels : Its benzothiazole moiety makes it useful for fluorescence labeling.
- Anticancer Potential : Benzamides often exhibit antitumor properties. Further research is needed to explore this compound’s potential.
- Enzyme Inhibition : It might inhibit specific enzymes due to its sulfanyl group.
- Dyes and Pigments : The benzothiazole scaffold finds applications in dyes and pigments.
Comparación Con Compuestos Similares
While this compound is unique, it shares structural features with other benzamides. Notable similar compounds include:
Propiedades
Fórmula molecular |
C27H26ClN3O3S2 |
|---|---|
Peso molecular |
540.1 g/mol |
Nombre IUPAC |
4-butoxy-N-[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C27H26ClN3O3S2/c1-3-4-13-34-21-10-6-18(7-11-21)26(33)29-20-9-12-22-24(15-20)36-27(31-22)35-16-25(32)30-23-14-19(28)8-5-17(23)2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,29,33)(H,30,32) |
Clave InChI |
NMIYAJOQDATYCX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=C(C=CC(=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-(2,6-diethylphenyl)-2-[[6-[[(4-nitrophenyl)methylene]amino]-2-benzothiazolyl]thio]-](/img/structure/B11540289.png)
![2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11540292.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11540296.png)
![N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11540299.png)

![(4Z)-2-(3-chlorophenyl)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11540301.png)

![ethyl (2Z)-2-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11540306.png)


![2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11540330.png)
![2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11540332.png)
![4-(decyloxy)-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540338.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B11540346.png)
